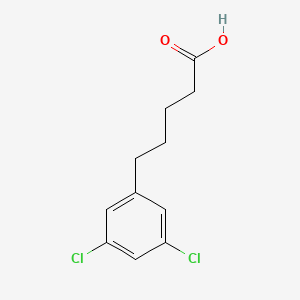
5-(3,5-Dichlorophenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichlorophenyl)pentanoic Acid is an organic compound characterized by the presence of a carboxylic acid functional group attached to a pentanoic acid chain, which is further substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)pentanoic Acid typically involves the reaction of 3,5-dichlorobenzene with a pentanoic acid derivative under specific conditions. One common method involves the use of a Grignard reagent, where 3,5-dichlorobenzene is reacted with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a pentanoic acid derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, biocatalysis methods are being explored for the synthesis of chiral intermediates, which can be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(3,5-Dichlorophenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichlorophenyl)pentanoic Acid: A closely related compound with similar structural features.
2-(3,5-Dichlorophenyl)propanoic Acid: Another compound with a similar phenyl substitution pattern but a different carbon chain length.
Uniqueness
5-(3,5-Dichlorophenyl)pentanoic Acid is unique due to its specific substitution pattern and the length of its carbon chain.
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12Cl2O2/c12-9-5-8(6-10(13)7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
InChI Key |
YDNGUZGKXBXOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



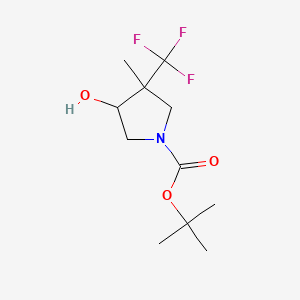
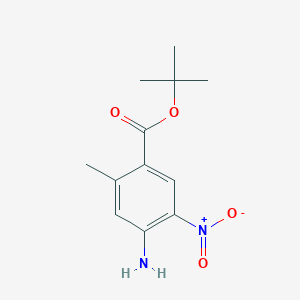
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)

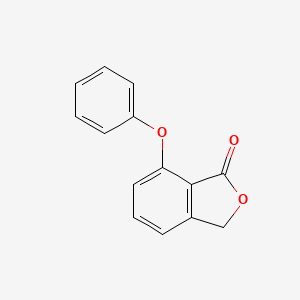

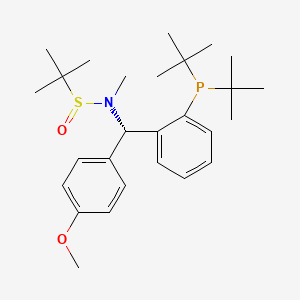
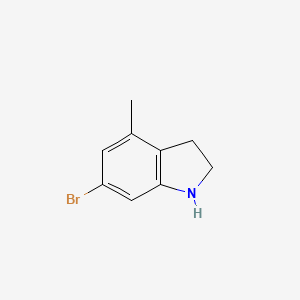
![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
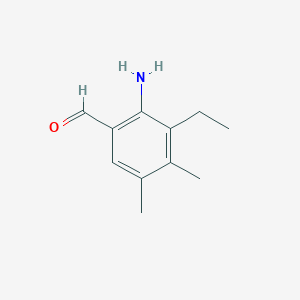
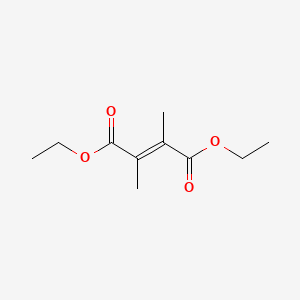
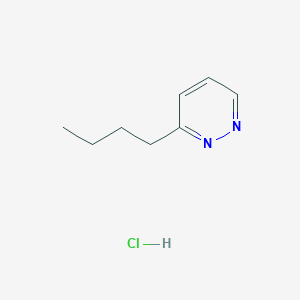
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
